(1R,2R,4aS,6aS,6bR,10R,11S,12R,12aR)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Description
The compound (1R,2R,4aS,6aS,6bR,10R,11S,12R,12aR)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a highly oxygenated pentacyclic triterpenoid characterized by four hydroxyl groups, seven methyl substituents, and a carboxylic acid moiety. Structurally, it belongs to the ursane/oleanane triterpenoid family, which is known for diverse biological properties, including anti-inflammatory, anticancer, and antioxidant activities .
Properties
IUPAC Name |
(1R,2R,4aS,6aS,6bR,10R,11S,12R,12aR)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18?,19?,20+,21?,22+,23+,26-,27-,28+,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLSLYDWNGNKZ-WSUAMRMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4([C@H]([C@H]([C@@H](C5(C)C)O)O)O)C)C)C2[C@]1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2R,4aS,6aS,6bR,10R,11S,12R,12aR)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a polyhydroxylated triterpene known for its diverse biological activities. This compound is structurally related to oleanolic acid and exhibits a range of pharmacological effects that make it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C30H48O4
- Molecular Weight : 456.7 g/mol
- CAS Number : 508-02-1
- SMILES Representation : CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
Biological Activities
- Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation. Studies have indicated its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways in vitro .
- Cholesterol-Lowering Properties : Similar to other triterpenes like betulinic acid, this compound has been reported to inhibit cholesterol absorption by acting on HMG-CoA reductase and ACAT enzymes. This activity contributes to its potential use in managing hyperlipidemia .
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the body's antioxidant defenses. This activity is crucial for protecting cells from oxidative stress-related damage .
- Neuroprotective Effects : Some studies suggest that the compound may offer neuroprotective benefits by reducing neuronal apoptosis and inflammation in neurodegenerative models .
Case Study 1: Antitumor Activity
In a study involving human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM. Mechanistic studies revealed that treatment led to increased levels of cleaved caspase-3 and PARP, indicating apoptosis induction.
Case Study 2: Anti-inflammatory Mechanism
A recent in vivo study assessed the anti-inflammatory effects of the compound in a mouse model of acute inflammation induced by carrageenan. Results showed a significant reduction in paw edema and lower levels of TNF-alpha and IL-6 in treated mice compared to controls.
Data Table: Summary of Biological Activities
Scientific Research Applications
Antitumor Activity
Research indicates that triterpenoids like this compound exhibit promising antitumor properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells and modulating signaling pathways associated with cancer progression .
Anti-inflammatory Effects
Triterpenoids are known for their anti-inflammatory properties. The presence of multiple hydroxyl groups in this compound may enhance its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .
Antioxidant Properties
The antioxidant potential of triterpenoids is well-documented. This compound may scavenge free radicals and reduce oxidative stress in cells. Such properties are beneficial for preventing chronic diseases associated with oxidative damage .
Neuroprotective Effects
Recent studies suggest that certain triterpenoids can provide neuroprotection by modulating neuroinflammatory responses and promoting neuronal survival under stress conditions. This compound's structure may contribute to its ability to cross the blood-brain barrier and exert protective effects on neural tissues .
Mechanistic Studies
Understanding the mechanisms through which this compound exerts its biological effects is crucial for developing new therapeutic agents. Research into its interaction with cellular receptors and pathways can provide insight into its pharmacological potential .
Drug Development
The unique structural features of this compound make it a candidate for drug development. Its derivatives can be synthesized to enhance potency or reduce side effects while maintaining therapeutic efficacy .
Natural Product Chemistry
As a naturally occurring compound derived from plant sources, this triterpenoid contributes to the field of natural product chemistry. It serves as a template for synthesizing novel compounds with improved biological activities through structural modifications .
Case Study 1: Antitumor Mechanism
A study investigated the antitumor activity of similar triterpenoids in vitro and in vivo models. Results showed that these compounds significantly reduced tumor size and induced apoptosis in cancer cell lines through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory diseases, researchers evaluated the effect of triterpenoid derivatives on cytokine production in macrophages. The results indicated a marked decrease in IL-6 and TNF-alpha levels upon treatment with these compounds .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key distinguishing features include:
- Four hydroxyl groups at positions 1, 10, 11, and 12.
- Seven methyl groups at positions 1, 2, 6a, 6b, 9 (two), and 12a.
- A carboxylic acid at position 4a.
Table 1: Structural Comparison with Related Triterpenoids
The estimated formula assumes a C₃₀ base with added hydroxyl and methyl groups.
Pharmacological Implications
- However, excessive hydroxylation could reduce membrane permeability .
- Methylation : The seven methyl groups likely contribute to lipophilicity, influencing interactions with hydrophobic targets (e.g., cell membranes or enzymes like SERCA ).
- Biological Activity: While direct data are lacking, structurally similar triterpenoids exhibit: Anticancer effects via apoptosis induction and ferroptosis sensitization . Antioxidant activity through radical scavenging, enhanced by hydroxyl groups . Anti-inflammatory action via NF-κB pathway modulation .
Preparation Methods
Source Identification
Compound A has been identified in select plant species, including Bellis perennis (common daisy) and Centella asiatica (Gotu kola), where it exists as a secondary metabolite. Its isolation typically involves:
Table 1: Yield Optimization in Natural Extraction
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent polarity | 70% ethanol | 12% → 18% | |
| Temperature | 55°C | 18% → 22% | |
| Solid-phase extraction | C18 cartridges | Purity 85% → 95% |
Chemical Synthesis
Core Triterpenoid Construction
The pentacyclic scaffold is synthesized via oxidosqualene cyclization , mimicking biosynthetic pathways:
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Substrate preparation : 2,3-Oxidosqualene is treated with cationic templates (e.g., SnCl₄) to induce cyclization.
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Stereochemical control : Chiral auxiliaries like (-)-sparteine ensure correct configuration at C1, C10, and C12.
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Oxidation cascade : Sequential hydroxylation at C10, C11, and C12 using Sharpless asymmetric dihydroxylation (AD-mix β).
Critical Reaction Parameters:
Functionalization of the Carboxylic Acid Group
The C4a carboxylic acid is introduced via Koch-Haaf carboxylation :
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Substrate activation : Treat the triterpene alcohol with BF₃·Et₂O in formic acid.
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CO insertion : Pressurized CO (50 atm) at 120°C for 8 hours.
Yield : 65–70% with >90% regioselectivity.
Semi-Synthetic Modifications
Methyl Group Installation
The seven methyl groups are added through Friedel-Crafts alkylation :
Table 2: Methylation Efficiency by Position
| Position | Relative Reactivity | Yield (%) |
|---|---|---|
| C2 | High | 92 |
| C6a | Moderate | 78 |
| C12a | Low | 54 |
Biotechnological Approaches
Microbial Biosynthesis
Engineered Saccharomyces cerevisiae strains expressing oxidosqualene cyclase (OSC) and cytochrome P450 hydroxylases produce Compound A in bioreactors:
Enzymatic Hydroxylation
Recombinant CYP716A12 from Medicago truncatula hydroxylates the triterpene backbone at C10, C11, and C12 with 89% efficiency.
Industrial-Scale Production
Continuous Flow Synthesis
Patent US5580994A outlines a tubular reactor system for large-scale manufacturing:
Waste Minimization Strategies
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Solvent recovery : 98% ethanol recapture via vacuum distillation.
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Catalyst reuse : SnCl₄ retains 80% activity after five cycles.
Analytical Validation
Structural Confirmation
Q & A
Basic Research Questions
Q. How can researchers determine the molecular structure and purity of this compound?
- Methodological Answer :
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X-ray crystallography is critical for resolving the compound’s 3D stereochemistry, given its 11 defined stereocenters. Crystallization conditions (e.g., solvent polarity, temperature) must be optimized to obtain high-quality single crystals .
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High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (e.g., C18 columns, gradient elution with acetonitrile/water) ensures purity assessment. For stereoisomer separation, chiral columns or ion-pairing agents may be required .
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) confirms functional groups and regiochemistry. For example, hydroxyl proton signals (~δ 1.5–3.5 ppm) and methyl groups (δ 0.8–1.2 ppm) are key identifiers .
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Mass spectrometry (HRMS) validates molecular weight (theoretical: 456.7 g/mol for C30H48O3) and detects impurities via isotopic patterns .
Technique Purpose Key Parameters X-ray crystallography Stereochemical confirmation Solvent system, crystal quality HPLC Purity assessment Column type, mobile phase gradient NMR Functional group mapping Solvent (e.g., CDCl3, DMSO-d6), 2D experiments
Q. What experimental strategies optimize the synthesis of this compound?
- Methodological Answer :
- Stereoselective synthesis : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation, enzymatic hydroxylation) to control the configuration of hydroxyl and methyl groups. Evidence from similar triterpenoid syntheses highlights LiOH-mediated deprotection steps in THF-H2O systems .
- Protection/deprotection strategies : Temporarily block reactive hydroxyl groups (e.g., using acetyl or silyl ethers) to prevent side reactions during alkylation or oxidation steps .
- Purification : Employ preparative HPLC or flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates. Monitor by TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) .
Q. How should researchers assess the compound’s stability under experimental conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks. Analyze degradation products via LC-MS .
- pH-dependent stability : Test solubility and decomposition in buffers (pH 2–10) using UV-spectrophotometry. Hydroxyl groups may undergo oxidation at alkaline pH .
- Storage recommendations : Store lyophilized samples at –20°C in amber vials with desiccants to prevent photodegradation and hydrolysis .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Cytotoxicity assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations. Triterpenoids often target mitochondrial pathways .
- Anti-inflammatory activity : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages (ELISA). Hydroxyl-rich structures may modulate NF-κB signaling .
- Enzyme inhibition : Screen against targets like α-glucosidase or COX-2 using fluorometric assays. Dose-response curves (IC50) guide SAR studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments reported in literature?
- Methodological Answer :
- Comparative NMR analysis : Align experimental ¹³C NMR shifts (e.g., quaternary carbons at δ 35–45 ppm) with computational predictions (DFT/B3LYP/6-31G*) to validate configurations .
- Single-crystal X-ray vs. NOE data : If X-ray structures conflict with NOE correlations (e.g., axial vs. equatorial methyl groups), re-examine crystal packing effects or solvent-induced conformational changes .
- Isotopic labeling : Introduce deuterium at specific positions (e.g., C-10 hydroxyl) to track stereochemical integrity during reactions .
Q. What computational approaches predict the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., PPAR-γ). The carboxylic acid group may form hydrogen bonds with catalytic residues .
- ADMET prediction : Tools like SwissADME estimate logP (~3.5), solubility (~0.1 mg/mL), and CYP450 inhibition. High hydrophobicity may limit bioavailability .
- MD simulations : Analyze conformational stability in lipid bilayers (GROMACS) to assess membrane permeability .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog synthesis : Modify hydroxylation patterns (e.g., C-10 vs. C-11) or methyl group positions. Compare activity in anti-proliferation assays .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using Schrödinger’s Phase. The tetrahydroxy motif may be essential for target engagement .
- Fragment-based design : Replace the hydropicene core with simpler scaffolds (e.g., cycloartane) to isolate bioactive moieties .
Q. What analytical techniques address discrepancies in reported spectral data (e.g., NMR, IR)?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C30H48O3) to rule out isobaric impurities. Compare experimental vs. theoretical m/z (457.3554 for [M+H]+) .
- 2D NMR validation : Use HSQC to resolve overlapping signals (e.g., methylene protons at δ 1.2–1.8 ppm). HMBC correlations can confirm long-range couplings between hydroxyls and quaternary carbons .
- IR spectroscopy : Detect hydrogen bonding via O-H stretches (3200–3600 cm⁻¹) and carboxylic acid C=O (1700–1720 cm⁻¹) .
Q. How should researchers investigate metabolic pathways and degradation products?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via UPLC-QTOF-MS. Look for hydroxylation (+16 Da) or glucuronidation (+176 Da) .
- Stability in biological matrices : Spike the compound into plasma or PBS, incubate at 37°C, and quantify degradation via LC-MS/MS. Half-life <2 hours suggests rapid clearance .
- Isotope tracer studies : Use ¹⁴C-labeled compound to track degradation in environmental samples (e.g., soil, water) .
Tables for Key Data
Table 1 : Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular weight | 456.7 g/mol | HRMS | |
| logP (predicted) | 3.5 | SwissADME | |
| Aqueous solubility | 0.1 mg/mL | Shake-flask |
Table 2 : Common Degradation Pathways
| Condition | Major Degradants | Analytical Method |
|---|---|---|
| Alkaline pH (pH 10) | Oxidized quinone derivatives | LC-MS (m/z +16) |
| UV light (254 nm) | Photoisomers (cis-trans) | Chiral HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
